molecular formula C19H20N4O2S B12007580 4-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

4-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12007580
M. Wt: 368.5 g/mol
InChI Key: SSNMHSHQMKVWNM-UDWIEESQSA-N
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Description

4-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 4-ethoxy-3-methoxybenzaldehyde with 4-methylphenylhydrazine, followed by cyclization with thiourea. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.

    Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 4-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The triazole ring and thiol group play crucial roles in its biological activity by forming strong interactions with target proteins and enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(E)-(4-ethoxyphenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
  • 4-{[(E)-(4-methoxyphenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
  • 4-{[(E)-(4-chlorophenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

4-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of both ethoxy and methoxy groups on the phenyl ring, which can enhance its solubility and biological activity. The combination of these functional groups with the triazole and thiol moieties provides a versatile scaffold for further chemical modifications and optimization for specific applications.

Properties

Molecular Formula

C19H20N4O2S

Molecular Weight

368.5 g/mol

IUPAC Name

4-[(E)-(4-ethoxy-3-methoxyphenyl)methylideneamino]-3-(4-methylphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C19H20N4O2S/c1-4-25-16-10-7-14(11-17(16)24-3)12-20-23-18(21-22-19(23)26)15-8-5-13(2)6-9-15/h5-12H,4H2,1-3H3,(H,22,26)/b20-12+

InChI Key

SSNMHSHQMKVWNM-UDWIEESQSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)C)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)C)OC

Origin of Product

United States

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